molecular formula C21H22N2O3S B3652146 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(naphthalen-2-YL)acetamide

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(naphthalen-2-YL)acetamide

Cat. No.: B3652146
M. Wt: 382.5 g/mol
InChI Key: KVKXUMFCJKYINH-UHFFFAOYSA-N
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Description

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(naphthalen-2-YL)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methanesulfonamido group attached to a dimethylphenyl ring, and an acetamide group linked to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(naphthalen-2-YL)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,3-dimethylphenylamine with methanesulfonyl chloride to form the methanesulfonamido intermediate. This intermediate is then reacted with naphthalen-2-yl acetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(naphthalen-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(naphthalen-2-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(naphthalen-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)Formamide: Shares structural similarities but differs in functional groups and overall reactivity.

    2,2-Dinaphthylamine: Similar aromatic structure but lacks the sulfonamido and acetamide groups.

Uniqueness

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(naphthalen-2-YL)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-15-7-6-10-20(16(15)2)23(27(3,25)26)14-21(24)22-19-12-11-17-8-4-5-9-18(17)13-19/h4-13H,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKXUMFCJKYINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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